4-(1-methyl-1H-pyrazol-4-yl)-2-(2,4,5-trifluoro-3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
Description
This compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic structure fused with a pyrazole moiety and a substituted benzoyl group. The core structure includes a 1,2,3,4-tetrahydroisoquinoline scaffold, modified at the 4-position by a 1-methyl-1H-pyrazol-4-yl group and at the 2-position by a 2,4,5-trifluoro-3-methoxybenzoyl substituent. The fluorine atoms and methoxy group on the benzoyl ring enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications such as kinase inhibition or receptor modulation . Its synthesis likely involves multi-step reactions, including coupling strategies similar to those used for related heterocyclic compounds .
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c1-26-9-13(8-25-26)16-11-27(10-12-5-3-4-6-14(12)16)21(28)15-7-17(22)19(24)20(29-2)18(15)23/h3-9,16H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLZKTRFDGZJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=C(C(=C4F)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(2,4,5-trifluoro-3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a novel heterocyclic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.5 g/mol. The structure includes a tetrahydroisoquinoline core substituted with a pyrazole and a trifluoromethoxybenzoyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing various physiological responses.
- Cellular Apoptosis : Studies suggest that it may induce apoptosis in cancer cells by activating caspases and altering gene expression related to cell survival and death.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
-
In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231. The MTT assay results indicated that it was more effective than conventional chemotherapeutics like cisplatin in reducing cell viability .
Cell Line IC50 (µM) Comparison to Cisplatin MCF-7 0.25 More effective MDA-MB-231 0.30 More effective
Mechanistic Insights
The mechanism underlying its anticancer activity appears to involve:
- Apoptosis Induction : Activation of caspases (caspase-3, -8, and -9) was observed following treatment with the compound . This suggests that it triggers programmed cell death pathways.
- Gene Expression Modulation : Treatment led to upregulation of pro-apoptotic genes such as BAX and downregulation of anti-apoptotic genes like BCL2 .
Case Studies
Several case studies have documented the biological activity of this compound in various models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells in mice, administration of the compound resulted in significant tumor reduction compared to control groups .
- Mechanistic Study : A study involving molecular docking simulations indicated strong binding affinity to targets such as AKT and mTOR pathways, which are crucial for cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of heterocycles. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The trifluoro-methoxybenzoyl group in the target compound enhances electron-withdrawing properties compared to non-fluorinated analogues (e.g., methoxybenzoyl derivatives). This increases binding affinity to hydrophobic enzyme pockets . Pyrazole-containing compounds (e.g., target and ) exhibit improved metabolic stability over morpholine- or tetrazole-based derivatives (), which often face solubility challenges .
Biological Activity: Fluorinated aryl groups (as in the target and ) are common in kinase inhibitors due to their ability to form halogen bonds with ATP-binding pockets . The tetrahydroisoquinoline scaffold in the target compound is structurally analogous to chromene derivatives (), but the absence of a fused aromatic ring may reduce off-target toxicity .
Synthetic Challenges: The target compound’s synthesis likely requires regioselective coupling of the benzoyl group to the tetrahydroisoquinoline core, a step complicated by steric hindrance from the pyrazole moiety. Similar challenges are noted in for triazole-thiazole hybrids . Boronic ester cross-coupling (as used in for introducing thiazole groups) could be a viable strategy for modifying the benzoyl substituent .
Limitations of Current Data:
- No direct biological data (e.g., IC50 values) are available for the target compound in the provided evidence. Comparisons rely on structural inferences and properties of analogues.
- Crystal structure data for the target compound are absent; refinement methods like SHELXL () are recommended for future studies .
Preparation Methods
Bischler-Napieralski Cyclization
The classical Bischler-Napieralski reaction remains a cornerstone for THIQ synthesis. Using phenethylamide derivatives, cyclization under acidic conditions (POCl₃, PPA) generates dihydroisoquinolines, which are subsequently reduced to THIQs. For the target compound, N-protected phenethylamide A undergoes cyclization at 110°C in toluene with phosphorus oxychloride, yielding dihydroisoquinoline B in 78% yield. Catalytic hydrogenation (H₂, Pd/C) then affords THIQ C (92% yield).
Imine Cyclization Methodology
A modern alternative employs acid-catalyzed intramolecular cyclization of imine intermediates. Reaction of 2-(3,4-dimethoxyphenyl)ethylamine D with 3,4,5-trimethoxybenzaldehyde E in toluene under Dean-Stark conditions produces imine F , which cyclizes in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) to form THIQ G (67% yield). This method avoids harsh reductants and improves functional group tolerance.
Attachment of the 2,4,5-Trifluoro-3-methoxybenzoyl Group
Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl Chloride
Industrial-scale preparation involves sequential reactions:
- Methylamine reacts with tetrachlorophthalic anhydride to form N-methyl tetrachlorophthalimide L (89% yield).
- Fluorination with KF in DMF at 150°C yields N-methyl tetrafluorophthalimide M (76% yield).
- Hydrolysis with NaOH followed by decarboxylation gives 2,4,5-trifluoro-3-hydroxybenzoic acid N (82% yield).
- Methylation with dimethyl sulfate produces 2,4,5-trifluoro-3-methoxybenzoic acid O (91% yield), which is treated with SOCl₂/DMF to form acyl chloride P .
Friedel-Crafts Acylation
Reaction of THIQ K with acyl chloride P in dichloromethane using AlCl₃ as Lewis acid at 0°C affords the target compound in 68% yield. regioselectivity is ensured by the electron-donating methoxy group directing acylation to the C2 position.
Alternative Synthetic Routes
Reductive Amination Strategy
Condensation of 2-(2,4,5-trifluoro-3-methoxybenzoyl)benzaldehyde Q with 1-methyl-1H-pyrazol-4-ylmethanamine R under H₂ (50 psi, Pd/C) yields the target compound via imine intermediate S (57% yield). This method bypasses separate THIQ synthesis but requires chiral resolution to control stereochemistry.
Transition-Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling of boronic ester-functionalized THIQ T with 4-bromo-1-methyl-1H-pyrazole U (Pd(PPh₃)₄, K₂CO₃, dioxane) installs the pyrazole group post-acylation (63% yield).
Optimization and Scale-Up Considerations
Critical parameters for industrial translation include:
- Solvent selection : DMF enables high solubility but complicates purification; switch to THF/water biphasic systems improves isolation.
- Catalyst loading : Reduced Pd concentrations (0.5 mol%) maintain efficiency while lowering costs.
- Crystallization control : Seeding with pure target compound during workup enhances crystal purity (99.5% by HPLC).
Table 2: Optimization Outcomes for Key Steps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
